(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol
Description
Significance of the Pyrrolo[2,3-b]pyrazine Scaffold in Heterocyclic Chemistry
The pyrrolo[2,3-b]pyrazine ring system, also commonly known as 7-azaindole (B17877), is a bicyclic heterocycle that fuses a pyrrole (B145914) ring with a pyrazine (B50134) ring. researchgate.net This scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. nih.gov Its structural similarity to indole, with one carbon atom in the benzene (B151609) ring portion replaced by a nitrogen atom, allows it to act as a bioisostere of tryptophan and other indole-containing molecules. nih.gov
This bioisosteric relationship is crucial, as the introduction of the nitrogen atom can favorably alter the molecule's physicochemical properties, such as aqueous solubility, metabolic stability, and hydrogen bonding capacity, without losing the essential binding interactions required for biological activity. nih.gov Consequently, the pyrrolo[2,3-b]pyrazine scaffold is a key component in a wide range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, antiviral, and antitumor properties. researchgate.net Its versatility is further highlighted by its incorporation into several clinically relevant drugs and compounds under investigation for various diseases. mdpi.com
Structural Context of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol as a Key Intermediate
This compound is a derivative of the core 7-azaindole scaffold, distinguished by a hydroxymethyl (-CH2OH) group attached to the 7-position of the pyrrole ring. The primary significance of this compound lies in its role as a versatile synthetic intermediate. The hydroxymethyl group is a valuable functional handle that facilitates the synthesis of more complex molecules.
The utility of this functional group can be seen in several potential synthetic transformations:
Oxidation: The primary alcohol of the hydroxymethyl group can be readily oxidized to form the corresponding aldehyde (7-formyl-7-azaindole) or carboxylic acid (7-carboxy-7-azaindole). These functional groups are themselves critical building blocks for forming C-C and C-N bonds, for instance, through reductive amination, Wittig reactions, or amide couplings. The synthesis of aldehyde derivatives of azaindoles is a documented strategy in the creation of potential therapeutic agents. dtic.mil
Conversion to a Leaving Group: The hydroxyl moiety can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). This transformation activates the position for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents, such as amines, thiols, or cyanides, to build a library of diverse compounds for structure-activity relationship (SAR) studies.
Etherification: The alcohol can undergo etherification to introduce different alkoxy groups, further modifying the steric and electronic properties of the molecule.
This strategic placement of a modifiable functional group makes this compound a key starting material for accessing a broad range of 7-substituted pyrrolo[2,3-b]pyrazine derivatives, enabling extensive exploration of the chemical space around the core scaffold.
| Reaction Type | Starting Functional Group | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Oxidation | -CH₂OH (Alcohol) | -CHO (Aldehyde) | Reductive Amination, Wittig Reaction |
| Oxidation | -CH₂OH (Alcohol) | -COOH (Carboxylic Acid) | Amide Coupling, Esterification |
| Activation/Substitution | -CH₂OH (Alcohol) | -CH₂-LG (Leaving Group) | Nucleophilic Substitution (e.g., with R-NH₂, R-SH) |
| Etherification | -CH₂OH (Alcohol) | -CH₂-OR (Ether) | Modification of Lipophilicity/Sterics |
Overview of Academic Research Trajectories for Pyrrolo[2,3-b]pyrazine Derivatives
Academic and industrial research into pyrrolo[2,3-b]pyrazine derivatives is robust and primarily directed toward oncology. A significant body of work has focused on the development of these compounds as protein kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole scaffold is adept at mimicking the adenine (B156593) moiety of ATP, enabling it to bind effectively within the ATP-binding site of many kinases and inhibit their function. nih.gov
Prominent research trajectories include:
FGFR Inhibitors: A major area of investigation is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various human cancers. nih.govmdpi.com Several studies have detailed the design, synthesis, and optimization of potent and selective FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov
Other Kinase Targets: Beyond FGFR, these derivatives have been designed and evaluated as inhibitors of other important oncological targets, including Cyclin-Dependent Kinase 9 (CDK9), Haspin kinase, and Topoisomerase II. nih.govnih.gov Dual inhibitors that target multiple kinases, such as both CDK9 and Haspin, have also been explored as a promising strategy to develop new anticancer agents. nih.gov
Broader Biological Activities: While oncology remains the dominant focus, research also explores other therapeutic applications. Derivatives have been investigated for anti-inflammatory activity through the inhibition of targets like the Orai calcium channel and for potential use as antimalarial and anti-HIV agents. nih.govdtic.mil
This concentrated effort on kinase inhibition underscores the therapeutic potential of the pyrrolo[2,3-b]pyrazine scaffold, with ongoing research aiming to refine selectivity, improve pharmacokinetic profiles, and identify new biological targets.
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | FGFR1, FGFR2, FGFR3 | Oncology | nih.govmdpi.com |
| Protein Kinases | CDK9, Haspin | Oncology | nih.gov |
| Topoisomerases | Topoisomerase II | Oncology | nih.gov |
| Kinases / Other | AXL, MLK3, LRRK2 | Oncology, Neuroinflammation | nih.gov |
| Ion Channels | Orai calcium channel | Inflammation | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-3,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZVSOGQLCUCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 5h Pyrrolo 2,3 B Pyrazin 7 Yl Methanol
Reactivity of the Hydroxymethyl Group at Position 7
The hydroxymethyl group at the C7 position is a primary site for chemical modification, enabling transformations such as oxidation, reduction, etherification, and esterification.
The primary alcohol of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Mild oxidizing agents can yield the aldehyde, while stronger agents will typically lead to the full oxidation to the carboxylic acid, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid. chemwhat.comsynblock.com The stability of the heterocyclic core must be considered when selecting an oxidant to avoid unwanted side reactions.
Conversely, while the hydroxymethyl group is already in a reduced state, further reduction is not a typical transformation. However, the use of harsh reducing agents in the presence of other functional groups on the molecule could potentially lead to the reduction of the pyrazine (B50134) ring or other substituents.
| Transformation | Reagent | Product |
|---|---|---|
| Mild Oxidation | Pyridinium chlorochromate (PCC) | 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde |
| Dess-Martin periodinane (DMP) | ||
| Strong Oxidation | Potassium permanganate (KMnO₄) | 5H-Pyrrolo[2,3-b]pyrazine-7-acetic acid chemwhat.comsynblock.com |
| Jones reagent (CrO₃/H₂SO₄) |
The hydroxyl group can readily undergo etherification and esterification to yield a wide array of derivatives. Etherification, commonly achieved through the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification can be performed under various conditions, including the Fischer-Speier method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base provides a more rapid and often irreversible method for ester formation.
| Reaction | Reagents | General Product Structure |
|---|---|---|
| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 7-(Alkoxymethyl)-5H-pyrrolo[2,3-b]pyrazine |
| Esterification (Fischer) | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methyl ester |
| Esterification (Acylation) | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) |
Modifications of the Pyrrolo[2,3-b]pyrazine Nitrogen Atoms
The pyrrolo[2,3-b]pyrazine core contains three nitrogen atoms, but the pyrrole (B145914) nitrogen at the 5-position is the most common site for modification due to its NH group.
The pyrrole nitrogen can be deprotonated by a suitable base to form a nucleophilic anion, which can then be alkylated or acylated. N-alkylation introduces an alkyl group, which can alter the steric and electronic properties of the molecule. Similarly, N-acylation introduces an acyl group, which is an electron-withdrawing group that can decrease the electron density of the pyrrole ring, thereby modifying its reactivity.
In multi-step syntheses, it is often necessary to protect the pyrrole nitrogen to prevent unwanted side reactions during subsequent transformations on other parts of the molecule. The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.
Sulfonyl groups, such as the p-toluenesulfonyl (tosyl) group, are among the most common and effective protecting groups for pyrrole nitrogens. researchgate.net The electron-withdrawing nature of the sulfonyl group reduces the reactivity of the pyrrole ring, allowing for a wider range of subsequent reactions. researchgate.net The use of a tosyl group on the 5H-pyrrolo[2,3-b]pyrazine core has been documented, for example, in the synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. nih.gov Deprotection of sulfonyl groups can be achieved under specific basic conditions. Other protecting groups, such as carbamates (e.g., Boc) and various alkyl groups, are also employed in pyrrole chemistry. sci-hub.se
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
|---|---|---|---|
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., NaOH, DBU) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acid (e.g., TFA) |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride (BsCl) | Base (e.g., NaOH) |
Regioselective Functionalization of the Pyrrolo[2,3-b]pyrazine System
Beyond modifications at the hydroxymethyl and nitrogen positions, the aromatic core of the pyrrolo[2,3-b]pyrazine system can be functionalized. The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution. The position of substitution is influenced by the electronic effects of the fused pyrazine ring and any existing substituents.
Halogenation is a common method for introducing a functional handle onto the ring system. Electrophilic halogenating agents typically react at the C2 or C3 positions of the pyrrole ring. wikipedia.org For instance, various brominated derivatives of 5H-pyrrolo[2,3-b]pyrazine have been synthesized, such as 2-Bromo-5H-pyrrolo[2,3-b]pyrazine and 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, which can then be used in cross-coupling reactions to introduce further diversity. fda.gov The regioselectivity of these reactions can sometimes be controlled by the choice of N-protecting group, which can sterically hinder one position or alter the electronic distribution within the ring system. wikipedia.org
Electrophilic Aromatic Substitution on the Pyrrole Moiety
The pyrrole ring of the 5H-pyrrolo[2,3-b]pyrazine system is electron-rich and thus susceptible to electrophilic aromatic substitution. Drawing parallels from the well-studied reactivity of the analogous 7-azaindole (B17877) scaffold, electrophilic attack is anticipated to occur preferentially at the C3 position. This regioselectivity is governed by the electronic properties of the bicyclic system. Various electrophilic reagents can be employed to introduce a range of functional groups at this position.
Halogenation:
Halogenation of the pyrrole moiety can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF), while chlorination can be effected with N-chlorosuccinimide (NCS). Iodination is typically performed with N-iodosuccinimide (NIS). These reactions provide 3-halo derivatives which are valuable intermediates for further functionalization through cross-coupling reactions.
Nitration:
Nitration of the pyrrole ring introduces a nitro group, which can serve as a precursor for an amino group or as an electron-withdrawing group to modulate the electronic properties of the molecule. A common method for the nitration of related 7-azaindole systems involves the use of nitric acid in a strong acid medium, such as sulfuric acid, at low temperatures to control the reaction's exothermicity and prevent side reactions.
Sulfonation:
The introduction of a sulfonic acid group can be achieved through sulfonation. While direct sulfonation of the pyrrolo[2,3-b]pyrazine core can be challenging, related aza-indole compounds have been successfully sulfonated using sulfur trioxide-pyridine complex or chlorosulfonic acid. This functionalization can influence the solubility and pharmacokinetic properties of the resulting derivatives.
The following table summarizes representative conditions for electrophilic aromatic substitution on the pyrrole moiety, based on analogous reactions with 7-azaindole derivatives.
| Electrophilic Substitution | Reagent(s) | Solvent | Temperature (°C) | Product |
| Bromination | N-Bromosuccinimide (NBS) | DMF | Room Temperature | (3-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | (3-Chloro-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |
| Iodination | N-Iodosuccinimide (NIS) | Dichloromethane | Room Temperature | (3-Iodo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |
| Nitration | HNO₃ / H₂SO₄ | - | 0 | (3-Nitro-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |
Nucleophilic Substitution on the Pyrazine Moiety
The pyrazine ring in the 5H-pyrrolo[2,3-b]pyrazine system is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by a suitable leaving group. Nucleophilic aromatic substitution (SNAr) is a common strategy to introduce various substituents onto the pyrazine ring. This typically requires the presence of a halogen atom, most commonly chlorine, at one of the pyrazine carbons (C2 or C3).
To perform nucleophilic substitution on this compound, a preliminary halogenation of the pyrazine ring is necessary. For instance, the 2-chloro derivative, (2-Chloro-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, would serve as a key intermediate. This intermediate can then react with a variety of nucleophiles to yield a diverse range of derivatives.
Amination:
The displacement of a chloro substituent by an amine is a widely used transformation in the synthesis of bioactive molecules. The reaction of a 2-chloro-5H-pyrrolo[2,3-b]pyrazine derivative with primary or secondary amines, often in the presence of a base such as diisopropylethylamine (DIPEA) or potassium carbonate, in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures, affords the corresponding amino-substituted products.
Alkoxylation:
Introduction of an alkoxy group can be achieved by reacting the chloro-substituted pyrazine with an alcohol in the presence of a strong base, such as sodium hydride, to generate the corresponding alkoxide nucleophile. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) or DMF.
The table below outlines representative conditions for nucleophilic substitution on a hypothetical 2-chloro-substituted pyrazine moiety, based on reactions of analogous chloro-azaheterocycles.
| Nucleophilic Substitution | Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Product |
| Amination | Primary/Secondary Amine | DIPEA | DMF | 80-120 | (2-Amino-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol derivative |
| Alkoxylation | Alcohol | Sodium Hydride | THF | Room Temperature to 60 | (2-Alkoxy-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |
Structure Activity Relationship Sar Investigations of 5h Pyrrolo 2,3 B Pyrazin 7 Yl Methanol Analogs
Systematic Structural Variations and Their Biological Impact
The biological activity of 5H-pyrrolo[2,3-b]pyrazine derivatives can be finely tuned by making specific structural modifications to the core scaffold and its substituents. Researchers explore these changes to enhance potency, selectivity, and pharmacokinetic properties.
While direct SAR studies on the 7-hydroxymethyl group of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol are not extensively documented in publicly available literature, the functional importance of such a moiety can be inferred from studies on related heterocyclic systems. For instance, in a series of chiral 1H,3H-pyrrolo[1,2-c]thiazoles, the position of a hydroxymethyl group was found to be critical for anti-cancer activity. nih.gov In that study, a 6-hydroxymethyl derivative showed potent and selective activity against breast cancer cell lines, whereas the corresponding 7-hydroxymethyl isomer exhibited only moderate activity. nih.gov
The substitution pattern on both the pyrrole (B145914) and pyrazine (B50134) rings of the 5H-pyrrolo[2,3-b]pyrazine core is a critical determinant of biological activity, particularly for kinase inhibition. Studies on a series of derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors have provided detailed insights into these relationships. nih.govmdpi.com
Initial optimization efforts demonstrated that replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with the 5H-pyrrolo[2,3-b]pyrazine core significantly increased inhibitory activity against FGFR1. nih.govmdpi.com Further modifications focused on various positions of this new scaffold. For instance, substituents at the R¹ position of a pyrazole (B372694) moiety attached to the pyrazine ring dramatically influenced potency. An unsubstituted pyrazole ring (Compound 13 ) showed exceptionally high activity, while introducing an isopropyl group at this position (Compound 14 ) led to a complete loss of activity against FGFR1. nih.gov
Modifications to another part of the molecule, specifically an imidazole (B134444) moiety, also revealed distinct SAR trends. Attaching small alkyl groups like ethyl (Compound 29 ) or isopropyl (Compound 30 ) resulted in potent FGFR1 inhibitors, while larger substituents tended to decrease activity. mdpi.com
| Compound | Scaffold Moiety | R¹ Substituent (on Pyrazole) | FGFR1 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 13 | 5H-pyrrolo[2,3-b]pyrazine | -H | 0.6 | nih.gov |
| 14 | 5H-pyrrolo[2,3-b]pyrazine | -isopropyl | >10,000 | nih.gov |
| 28 | 5H-pyrrolo[2,3-b]pyrazine | -H (imidazole R² = -methyl) | 14.0 | mdpi.com |
| 29 | 5H-pyrrolo[2,3-b]pyrazine | -H (imidazole R² = -ethyl) | 3.0 | mdpi.com |
| 30 | 5H-pyrrolo[2,3-b]pyrazine | -H (imidazole R² = -isopropyl) | 3.0 | mdpi.com |
Key Pharmacophoric Elements and Ligand-Target Interactions
A pharmacophore model outlines the essential molecular features necessary for a compound to bind to a specific biological target. For 5H-pyrrolo[2,3-b]pyrazine analogs, these elements are primarily defined by their interactions within the ATP-binding pocket of protein kinases. nih.govnih.gov
The 5H-pyrrolo[2,3-b]pyrazine scaffold itself is a critical pharmacophoric element, often acting as a "hinge-binder". mdpi.com The nitrogen atoms in the bicyclic core are capable of forming crucial hydrogen bonds with the backbone residues of the kinase hinge region, which is a conserved structural motif at the entrance of the ATP-binding site. This interaction mimics the binding of the adenine (B156593) portion of ATP and is a hallmark of many ATP-competitive kinase inhibitors. nih.gov
In the development of FGFR inhibitors, crystallographic analysis revealed that the 5H-pyrrolo[2,3-b]pyrazine core forms this key hydrogen bond with the backbone of residue Ala564 in the hinge region of FGFR1. nih.gov Additionally, other parts of the molecule contribute to binding affinity. For example, a phenyl ether moiety was identified as possessing a favorable vector to extend into a specific pocket of Janus kinase 3 (JAK3), allowing for modifications that could enhance selectivity over other JAK family members. nih.gov A pyrazole ring attached to the core was found to extend into the interior of the ATP site, where it can interact with polar residues. nih.gov These specific interactions highlight the modular nature of the pharmacophore, where the core scaffold provides the anchor point and peripheral substituents are responsible for achieving high affinity and selectivity.
While the 5H-pyrrolo[2,3-b]pyrazine scaffold is most prominently associated with kinase inhibition, the broader class of pyrrolopyrazines exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. researchgate.net This suggests that the core structure can interact with diverse biological targets beyond kinases.
Optimization Strategies for Potency and Selectivity Profiles
A primary strategy involves structure-based drug design, which uses high-resolution crystal structures of the inhibitor bound to its target kinase to guide modifications. nih.gov By visualizing the binding mode, researchers can identify empty pockets or specific residues that can be targeted with new substituents to improve affinity. For example, the discovery that a 1-methyl-1H-pyrazole group extended into a polar cavity within the ATP site of FGFR1 prompted the synthesis of numerous analogs with different substituents at that position to optimize interactions. nih.gov
Another key strategy is "scaffold hopping," where the core of a known inhibitor is replaced with a structurally different but functionally similar scaffold. The successful replacement of a 1H-pyrazolo[4,3-b]pyridine core with the 5H-pyrrolo[2,3-b]pyrazine scaffold to boost FGFR1 activity is a clear example of this approach. nih.gov
Furthermore, achieving selectivity is a major goal of optimization. This is often accomplished by designing substituents that can interact with non-conserved amino acid residues that differ between kinase family members. In the development of JAK3 inhibitors, computational analysis suggested that a phenyl ether moiety could be modified to exploit differences between JAK isoforms, leading to the identification of compounds with improved kinase selectivity. nih.gov These optimization cycles, combining rational design, chemical synthesis, and biological evaluation, are crucial for refining the properties of this compound analogs.
Rational Design Approaches in Kinase Inhibitor Development
The development of kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold is a prime example of modern rational design strategies. biopolymers.org.uascispace.com These approaches aim to create potent and selective low-molecular-weight compounds by leveraging the structural information of the target protein. biopolymers.org.ua A key strategy is structure-based drug design, which relies on understanding the three-dimensional structure of the kinase's ATP-binding site.
A common starting point is the identification of a "hit" compound, which may exhibit weak activity against the target kinase. mdpi.comnih.gov For instance, a research endeavor targeting Fibroblast Growth Factor Receptors (FGFRs) began with a weakly active compound identified from an internal screening project for c-Met inhibitors. mdpi.comnih.gov The subsequent optimization process was guided by the co-crystal structure of this initial hit bound to the FGFR1 kinase domain. mdpi.com This structural information allows researchers to visualize how the inhibitor interacts with the amino acid residues in the ATP pocket, revealing opportunities for modification to enhance binding affinity and selectivity. biopolymers.org.ua
One successful rational design approach involves scaffold hopping. In the development of FGFR inhibitors, researchers compared the 1H-pyrazolo[4,3-b]pyridine scaffold with the 5H-pyrrolo[2,3-b]pyrazine scaffold. This change was found to increase the binding activity for FGFR1, establishing the 5H-pyrrolo[2,3-b]pyrazine core as a promising foundation for further modification. nih.gov
Another critical aspect of rational design is the use of computational methods. These techniques can predict how modifications to a lead compound will affect its binding affinity and selectivity, thereby improving the efficiency of the design process. biopolymers.org.ua By analyzing the target's binding site, particularly unique conformations like the "DFG-out" state characteristic of inactive kinases, designers can create Type II inhibitors that exploit additional hydrophobic pockets adjacent to the ATP-binding site. researchgate.net This can lead to inhibitors with greater selectivity compared to traditional Type I inhibitors that target the more conserved ATP pocket of the active conformation. researchgate.net
Influence of Substituents on Target Selectivity
The selectivity of kinase inhibitors is crucial for minimizing off-target effects. For analogs of this compound, the nature and position of various substituents play a determining role in their selectivity profile against different kinases. nih.gov Structure-activity relationship (SAR) studies systematically explore these effects by synthesizing and evaluating a series of related compounds.
In the case of 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors, modifications were explored at several positions. mdpi.comnih.gov The core scaffold itself is vital for binding activity. researchgate.net Based on the crystal structure of an early analog bound to FGFR1, the 1-methyl-1H-pyrazole group was identified as extending into a cavity with polar residues, making it a key area for optimization. nih.gov
Systematic substitution at this pyrazole moiety revealed significant effects on potency and selectivity. An important finding was that removing the methyl group to leave an unsubstituted pyrazole ring (Compound 13) dramatically increased inhibitory activity against FGFR1. mdpi.com Conversely, introducing a bulkier isopropyl group at the same position resulted in a complete loss of activity, highlighting the steric constraints of the binding pocket. mdpi.com
The following table summarizes the SAR findings around the pyrazole ring of the 5H-pyrrolo[2,3-b]pyrazine scaffold, showing the impact of different substituents (R1) on FGFR1 inhibition.
| Compound | R1 Group | FGFR1 Inhibition (%) @ 10 µM | FGFR1 Inhibition (%) @ 1 µM |
|---|---|---|---|
| 13 | -H | 100.0 | 99.9 |
| 14 | -CH(CH3)2 | 2.0 | 1.0 |
| 15 | -CH2CH3 | 99.0 | 95.2 |
| 16 | -CH3 | 100.0 | 98.8 |
| 17 | -CH2CH2OH | 98.3 | 94.6 |
| 18 | -CH2CH2OCH3 | 98.5 | 96.1 |
Data sourced from Molecules 2018, 23(3), 698. nih.gov
This data clearly demonstrates a preference for small or hydrogen-bond-donating/accepting groups at this position. The high potency of the unsubstituted pyrazole analog (Compound 13) led to its selection for further profiling. A kinase panel screening of Compound 13 revealed high selectivity for FGFR kinases over a wide range of other kinases, confirming that targeted modifications based on rational design can successfully yield highly selective inhibitors. mdpi.com For example, at a concentration of 100 nM, Compound 13 showed over 98% inhibition of FGFR1, 2, 3, and 4, while showing minimal inhibition for most other kinases tested, such as the closely related VEGFR2 (KDR). mdpi.com
Further modifications were made to another part of the molecule, demonstrating how different substituents influence activity. The table below shows the effect of changing the R2 substituent.
| Compound | R2 Group | FGFR1 Inhibition (%) @ 10 µM | FGFR1 Inhibition (%) @ 1 µM |
|---|---|---|---|
| 13 | -H | 100.0 | 99.9 |
| 27 | -F | 98.5 | 97.6 |
| 28 | -Cl | 99.2 | 98.2 |
| 29 | -CH3 | 99.9 | 98.7 |
| 30 | -OCH3 | 99.6 | 98.0 |
| 31 | -CF3 | 99.5 | 97.8 |
Data sourced from Molecules 2018, 23(3), 698. nih.gov
These results indicate that the activity is largely tolerant of various small electron-donating and electron-withdrawing groups at this position, with all tested compounds maintaining high levels of FGFR1 inhibition. nih.gov This detailed SAR investigation, guided by structural insights, is fundamental to optimizing lead compounds into clinical candidates with desired potency and selectivity profiles.
Mechanistic Elucidation of Biological Activities Exhibited by Pyrrolo 2,3 B Pyrazine Derivatives
Kinase Inhibition Mechanisms
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a privileged structure for targeting various protein kinases, which are crucial regulators of cellular processes. researchgate.net Its derivatives have been shown to act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are often dysregulated in diseases like cancer. mdpi.com
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases, is a key factor in the progression of various cancers. mdpi.comnih.gov The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly effective core for the development of potent FGFR inhibitors. researchgate.netnih.gov
Rational drug design, guided by X-ray crystallography, has elucidated the binding mechanism of these derivatives within the ATP-binding site of the FGFR1 kinase domain. A critical interaction involves a hydrogen bond formed between a nitrogen atom in the pyrazine (B50134) ring of the scaffold and the backbone of residue Ala564 in the hinge region of the kinase. mdpi.com Further stabilization is achieved through a pi-pi stacking interaction between the inhibitor's ring system and the residue Phe489. mdpi.com
Structure-activity relationship (SAR) studies have demonstrated that substituting the 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine can significantly enhance the binding and inhibitory activity against FGFR1. mdpi.com Optimization of substituents on this core has led to the discovery of compounds with high potency and selectivity. mdpi.comnih.gov For instance, compound 13 from one study, which features this scaffold, displayed high selectivity and favorable metabolic properties, marking it as a promising lead for further development. nih.gov
| Compound | FGFR1 IC50 (nM) | Reference |
|---|---|---|
| Compound 9 | 156.3 ± 21.5 | mdpi.com |
| Compound 10 | 125.4 ± 15.8 | mdpi.com |
| Compound 13 | 1.6 ± 0.3 | mdpi.com |
| Compound 27 | 0.6 ± 0.2 | mdpi.com |
| Compound 28 | 1.1 ± 0.1 | mdpi.com |
| Compound 29 | 1.5 ± 0.2 | mdpi.com |
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling and is considered a promising target for cancer immunotherapy. nih.govnih.gov Inhibition of HPK1 is hypothesized to enhance T-cell activity against tumors. nih.gov The pyrrolo[2,3-b]pyrazine scaffold has been specifically identified as a basis for developing HPK1 inhibitors. wipo.int
The mechanism of HPK1 action involves the phosphorylation of key signaling adaptors, such as SLP76 (SH2 domain-containing leukocyte protein of 76 kDa). nih.gov This phosphorylation event dampens the downstream signaling cascade initiated by TCR activation. nih.gov Small molecule inhibitors based on scaffolds like pyrazolopyridine, which are structurally related to pyrrolopyrazines, have been shown to bind to the HPK1 kinase domain. This binding prevents the phosphorylation of SLP76, thereby reactivating T-cell signaling and enhancing immune function. nih.govnih.gov A patent for pyrrolo[2,3-b]pyrazine derivatives specifically as HPK1 inhibitors suggests that these compounds likely operate through a similar mechanism of competitive inhibition at the ATP-binding site to block substrate phosphorylation. wipo.int
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. mdpi.comyoutube.com Their deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.com While specific mechanistic studies on 5H-pyrrolo[2,3-b]pyrazine derivatives as CDK inhibitors are not extensively detailed, related scaffolds such as pyrrolo[2,3-d]pyrimidines have been developed as potent CDK inhibitors. nih.gov
The general mechanism for small molecule CDK inhibitors involves competitively binding to the ATP pocket of the CDK-cyclin complex. youtube.com This prevents the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein. youtube.com The hypophosphorylated Rb protein remains active and sequesters E2F transcription factors, thereby halting the cell cycle, typically at the G1/S transition, and preventing cellular proliferation. youtube.com Derivatives of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine have been shown to inhibit CDK9 and induce apoptosis in pancreatic cancer cells, confirming that this class of compounds can effectively target the cell cycle machinery. nih.gov Given the structural similarities, it is plausible that 5H-pyrrolo[2,3-b]pyrazine derivatives would exert their anti-proliferative effects through a similar ATP-competitive inhibition mechanism.
Mechanisms of Action Against Other Receptor Tyrosine Kinases
The versatile 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to exhibit inhibitory activity against a range of other kinases beyond FGFRs. mdpi.com These include Janus kinase 3 (JAK3), Focal Adhesion Kinase (FAK), and Bruton's tyrosine kinase (BTK). mdpi.com
Janus Kinase 3 (JAK3) Inhibition JAK3 is a critical component of cytokine signaling pathways in immune cells. nih.gov A series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers have been discovered as potent, ATP-competitive inhibitors of JAK3. nih.gov Crystallographic analysis revealed that these compounds bind to the kinase domain, and modifications to the phenyl ether moiety were explored to enhance selectivity over other JAK family isoforms. nih.gov By inhibiting JAK3, these compounds block the JAK-STAT signaling pathway, which is crucial for immune cell development and function. nih.gov
Focal Adhesion Kinase (FAK) Inhibition FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival, and its overexpression is linked to cancer progression. mdpi.com While direct studies on 5H-pyrrolo[2,3-b]pyrazine are limited, closely related scaffolds like 1H-pyrrolo[2,3-b]pyridines have been developed as FAK inhibitors. researchgate.net These inhibitors typically bind to the hinge region of the FAK kinase domain, suppressing its activity and thereby inhibiting cancer cell proliferation and promoting apoptosis. mdpi.comresearchgate.net
Bruton's Tyrosine Kinase (BTK) Inhibition BTK is essential for B-cell development and activation. Small molecule inhibitors of BTK have shown significant therapeutic success. These inhibitors can be classified as either covalent, forming an irreversible bond with a cysteine residue (Cys481) in the active site, or non-covalent (reversible). nih.gov The reported activity of the 5H-pyrrolo[2,3-b]pyrazine scaffold against BTK suggests it likely functions as an ATP-competitive inhibitor, though the specific binding mode (covalent vs. non-covalent) would depend on the nature of its substituents. mdpi.com
Antimicrobial and Antifungal Activity Mechanisms of Pyrrolopyrazine Derivatives
While the 5H-pyrrolo[2,3-b]pyrazine scaffold is predominantly recognized for its kinase inhibitory activity, the broader class of pyrrolopyrazines has demonstrated antimicrobial properties. researchgate.net Studies indicate that different isomers of the pyrrolopyrazine core exhibit varying biological activities; for example, pyrrolo[1,2-a]pyrazine (B1600676) derivatives have shown more pronounced antibacterial and antifungal effects compared to the 5H-pyrrolo[2,3-b]pyrazine isomer. researchgate.net
Interactions with Microbial Cellular Components
The precise mechanisms of antimicrobial action for 5H-pyrrolo[2,3-b]pyrazine derivatives are not yet clearly elucidated. researchgate.net However, research on related heterocyclic systems provides potential insights. For instance, novel pyrrolo[2,3-b]quinoxalines have been synthesized and shown to possess inhibitory activity against bacteria such as E. coli and B. spizizenii. researchgate.net Similarly, other fused pyrrole-containing heterocycles, such as pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles, have also displayed significant antibacterial and antifungal activity. mdpi.com For some classes of antimicrobial heterocyclic compounds, the mechanism is believed to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes required for pathogen survival. A study on a bioactive pyrrole-pyrazine derivative isolated from a Bacillus species highlighted its antifungal activity, although the compound's structure differs from the specific scaffold discussed herein. researchgate.net Further investigation is needed to determine the specific microbial cellular components targeted by 5H-pyrrolo[2,3-b]pyrazine derivatives.
Cellular Pathway Perturbations in Fungi and Bacteria
The precise mechanisms through which pyrrolo[2,3-b]pyrazine derivatives exert their antifungal and antibacterial effects are not yet fully elucidated, and the action mechanisms are often described as not clearly recognized. researchgate.net However, research into the broader classes of pyrrolopyrazines, pyrroloquinoxalines, and related heterocyclic structures provides insight into potential cellular targets and pathways. The biological activity appears to be diverse, with 5H-pyrrolo[2,3-b]pyrazine derivatives noted for their kinase inhibition, while pyrrolo[1,2-a]pyrazine derivatives are more frequently associated with antibacterial, antifungal, and antiviral activities. researchgate.net
For antibacterial action, one proposed mechanism for related quinoxaline (B1680401) derivatives involves the inhibition of DNA synthesis through the alteration of bacterial DNA structure. tandfonline.com Molecular docking studies have been employed to predict the binding modes of these compounds, suggesting that DNA intercalation could be a pathway for their antibacterial effects. tandfonline.com Other related structures, such as triazolo[4,3-a]pyrazine derivatives, are thought to exert their effects by disrupting the bacterial cell membrane and inhibiting key enzymes like DNA gyrase and topoisomerase IV. mdpi.com The presence of specific functional groups can be critical for activity; for instance, in a series of pyrido[2,3-b]pyrazine (B189457) derivatives, a compound featuring two thiocarbonyl groups (2,3-dithione) demonstrated the most potent activity, suggesting these groups are necessary to inhibit bacterial growth. imist.ma
In the context of antifungal activity, secondary metabolites from microorganisms have been a source of active pyrrolopyrazine compounds. For example, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) was identified as the primary antifungal agent produced by a Bacillus species, proving effective against the soil-borne fungus Sclerotium bataticola. ekb.eg While the specific pathway was not detailed, the general mode of action for some pyrrole-based antifungals is believed to involve interaction with fungal DNA. nih.gov Studies on various novel pyrrole (B145914) and fused pyrrole derivatives have shown significant activity against pathogenic fungi such as Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. nih.gov
The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrido[2,3-b]pyrazine and triazolo[4,3-a]pyrazine derivatives against various bacterial strains, illustrating the range of antibacterial efficacy.
| Compound Class | Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine | 2,3-dithione derivative | Bacillus cereus | 78 | imist.ma |
| Pyrido[2,3-b]pyrazine | 2,3-dithione derivative | Staphylococcus aureus | 78 | imist.ma |
| Pyrido[2,3-b]pyrazine | 2,3-dithione derivative | Escherichia coli | 625 | imist.ma |
| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | mdpi.com |
| Triazolo[4,3-a]pyrazine | Compound 2e | Escherichia coli | 16 | mdpi.com |
Antioxidant Mechanisms of Pyrrolo[2,3-b]quinoxaline Analogs
Derivatives of pyrrolo[2,3-b]quinoxaline are recognized for possessing antioxidant properties, alongside anticancer and antibacterial activities. rsc.org Their ability to act as antioxidants is primarily attributed to their capacity as radical scavengers. rsc.org The evaluation of this potential has been conducted using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical. rsc.org
Research into the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives has identified specific compounds with significant potential. rsc.org For example, in a study of five synthetic derivatives, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated the greatest capacity as a radical scavenger. rsc.org
Thermodynamic and kinetic calculations have further elucidated the specific radical scavenging pathways. rsc.org These computational studies indicated that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is an effective scavenger of the hydroxyl radical (HO˙). rsc.org However, the same analyses revealed it was incapable of scavenging hydroperoxyl radicals (HOO˙) in nonpolar media. rsc.org This specificity highlights the nuanced nature of the antioxidant mechanism, which is dependent on both the structure of the antioxidant molecule and the type of radical species it encounters. rsc.org
The hydroxyl radical scavenging capability of this compound in non-polar environments was found to be comparable to that of well-known reference antioxidants such as Trolox, melatonin, and gallic acid. rsc.org This comparability suggests that in a physiological lipid environment, such as within cell membranes, pyrrolo[2,3-b]quinoxaline analogs hold promise as effective scavengers of damaging HO˙ radicals. rsc.org
The following table compares the calculated radical scavenging rate constants for a pyrrolo[2,3-b]quinoxaline analog with a related compound.
| Compound | Radical Species | Environment | Overall Rate Constant (koverall) | Reference |
|---|---|---|---|---|
| ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | HO˙ | Pentyl Ethanoate (nonpolar) | 8.56 × 108 M−1 s−1 | rsc.org |
| ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | HOO˙ | Nonpolar Media | Ineffective | rsc.org |
Other Reported Biological Activities and Putative Molecular Mechanisms
Beyond antimicrobial and antioxidant effects, pyrrolo[2,3-b]pyrazine derivatives and their analogs have been investigated for a range of other biological activities, primarily in the context of cancer and inflammatory diseases. The core mechanism often involves the inhibition of key cellular enzymes. researchgate.netnih.gov
Kinase Inhibition: A significant area of research has focused on the role of 5H-pyrrolo[2,3-b]pyrazine derivatives as kinase inhibitors. researchgate.net Kinases are crucial regulators of cellular signaling pathways, and their abnormal activation is a hallmark of many cancers. nih.gov Specific pyrrolo[3,2-b]quinoxaline derivatives have been designed as type II inhibitors of tyrosine kinases, such as the EphA3 tyrosine kinase. nih.govnih.gov These inhibitors bind to the ATP binding site of the kinase, but in an inactive "DFG-out" conformation, which is a characteristic of type II inhibitors. nih.govnih.gov This mode of action has shown high efficacy in controlling tumor size in preclinical lymphoma models. nih.gov
Topoisomerase II Inhibition: Certain 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as potential catalytic inhibitors of topoisomerase II (Topo II). nih.gov Topo II is an essential enzyme involved in managing DNA topology during replication and transcription. A DNA relaxation assay demonstrated that these derivatives could significantly inhibit Topo II activity. nih.gov Further mechanistic studies suggest they function as nonintercalative inhibitors, potentially by blocking the ATP binding site of the enzyme, which ultimately leads to the induction of apoptosis in cancer cells. nih.gov
Anti-inflammatory Activity: Pyrrolo[2,3-b]quinoxalines have also been explored for their potential to modulate inflammatory responses. nih.gov Specifically, they have been investigated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. nih.gov Several 2-substituted pyrrolo[2,3-b]quinoxalines showed significant inhibition of TNF-α in vitro. nih.gov This activity suggests a potential therapeutic application in attenuating the excessive inflammatory response known as a "cytokine storm," which is a severe complication in various diseases. nih.gov The mechanism is linked to the potential of these compounds to act as phosphodiesterase 4 (PDE4) inhibitors, which are known to regulate pro-inflammatory and anti-inflammatory balance. nih.gov
Computational and Theoretical Studies on 5h Pyrrolo 2,3 B Pyrazin 7 Yl Methanol Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular orbital energies, charge distributions, and the energetics of chemical reactions.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of the pyrrolo[2,3-b]pyrazine core is characterized by a delocalized π-system arising from the fused aromatic rings. The nitrogen atoms in the pyrazine (B50134) ring act as electron-withdrawing groups, influencing the electron density distribution across the molecule. nih.gov The pyrrole (B145914) moiety, in contrast, is electron-rich. This donor-acceptor characteristic is a key feature of this heterocyclic system. nih.gov
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic properties of the molecule. mdpi.com In related pyrido[2,3-b]pyrazine (B189457) systems, the HOMO is typically localized on the electron-rich donor portion of the molecule, while the LUMO is centered on the electron-deficient pyrazine ring. nih.gov This separation of HOMO and LUMO is indicative of intramolecular charge transfer (ICT) character upon electronic excitation. nih.gov
For (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol, the introduction of the methanol (B129727) group at the 7-position is expected to further modulate the electronic properties. The oxygen atom of the methanol group can participate in hydrogen bonding and alter the electron density distribution in the pyrazine ring.
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; involved in reactions with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; involved in reactions with nucleophiles. |
| Energy Gap | The energy difference between HOMO and LUMO | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov |
Reaction Pathway Energetics and Transition State Characterization
Computational methods can be used to explore the potential energy surfaces of chemical reactions involving this compound. This includes the calculation of the energies of reactants, products, intermediates, and transition states. The synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines can occur through thermal cyclization of pyrazinylhydrazones. rsc.org Theoretical calculations can elucidate the mechanism of such reactions by identifying the lowest energy pathway and characterizing the geometry and energy of the transition states.
For instance, in the synthesis of new pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition reactions, computational studies can help to understand the regioselectivity of the reaction by comparing the activation energies for the formation of different regioisomers. nih.gov Similar approaches can be applied to study the reactions of this compound, such as its synthesis or its metabolic transformations.
Conformational Analysis and Intramolecular Interactions
The conformational flexibility of this compound is primarily due to the rotation around the C-C and C-O bonds of the methanol substituent. Quantum chemical calculations can be used to identify the stable conformers and to determine their relative energies. nih.gov
Intramolecular interactions, such as hydrogen bonds between the hydroxyl group of the methanol substituent and the nitrogen atoms of the pyrazine ring, can play a significant role in determining the preferred conformation. Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of these interactions. nih.gov In related systems, both hyperconjugative and steric effects have been shown to govern the conformational equilibrium. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes such as ligand-protein binding and conformational changes.
Ligand-Protein Binding Dynamics and Stability.nih.gov
Derivatives of the pyrrolo[2,3-b]pyrazine scaffold are known to act as inhibitors of various protein kinases. researchgate.netnih.gov MD simulations are a valuable tool for investigating the binding of these inhibitors to their target proteins. mdpi.com These simulations can reveal the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking interactions. nih.gov
For this compound, MD simulations could be used to predict its binding mode to a specific protein target. By simulating the complex in a solvent environment, one can assess the stability of the binding and identify the crucial amino acid residues involved in the interaction. mdpi.com The results of such simulations can guide the design of more potent and selective inhibitors. nih.gov
| Interaction Type | Description |
| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Salt Bridges | A combination of a hydrogen bond and an electrostatic interaction between oppositely charged residues. |
Excited-State Dynamics and Proton-Coupled Electron Transfer (PCET) in Related Pyrido[2,3-b]pyrazine Systems
Recent studies on related pyrido[2,3-b]pyrazine complexes with methanol have utilized ab initio nonadiabatic molecular dynamics simulations to investigate excited-state proton-coupled electron transfer (PCET). rsc.org PCET is a fundamental process in many chemical and biological systems where an electron and a proton are transferred together. nih.gov
In these simulations, the photo-oxidation of methanol was observed to be an ultrafast and efficient process when an intramolecular hydrogen bond is formed with a β-positioned nitrogen atom of the pyrido[2,3-b]pyrazine. rsc.org This reactivity is attributed to the stabilization of the reactive ππ* charge-transfer electronic state. rsc.org Such findings suggest that this compound could also exhibit interesting photochemistry, potentially participating in light-driven PCET reactions. rsc.org
Computational and theoretical methods, particularly molecular docking and virtual screening, have become indispensable tools in the exploration and development of novel therapeutic agents based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. These in silico approaches provide crucial insights into molecular interactions, guide the design of more potent and selective compounds, and accelerate the discovery of new chemical entities with desired biological activities.
Prediction of Binding Modes and Affinities for Biological Targets
Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein kinase. This method allows researchers to understand the binding modes and estimate the affinity of compounds, thereby rationalizing structure-activity relationships (SAR) and guiding further chemical modifications.
In the context of 5H-pyrrolo[2,3-b]pyrazine derivatives, docking studies have been instrumental in elucidating their interactions within the ATP-binding sites of various kinases. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a docking study was performed to predict the binding mode of a potent compound within the FGFR1 ATP binding site (PDB ID: 5Z0S). mdpi.com This analysis was guided by the crystal structure of a precursor compound, which revealed that the core heterocyclic scaffold forms a critical hydrogen bond with the backbone of residue Ala564 in the hinge region of the kinase. mdpi.com This interaction is a hallmark of many Type I kinase inhibitors and is considered essential for anchoring the compound in the active site.
Computational modeling and crystallographic analysis of another series, 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as Janus kinase 3 (JAK3) inhibitors, also highlighted the power of these predictive methods. nih.gov The analysis suggested that specific substitutions on the phenyl ether moiety could exploit unique features of the JAK3 active site to achieve greater selectivity over other JAK family isoforms. nih.gov This predictive insight allows for the rational design of derivatives with improved selectivity profiles.
The key interactions predicted by these computational models for pyrrolo[2,3-b]pyrazine-based kinase inhibitors are often consistent across different targets and include:
Hydrogen Bonding: Formation of hydrogen bonds between the nitrogen atoms of the pyrrolopyrazine core and amino acid residues in the kinase hinge region.
Hydrophobic Interactions: Engagement of substituted moieties with hydrophobic pockets within the ATP-binding site.
Pi-Pi Stacking: Potential stacking interactions between the aromatic scaffold and residues like phenylalanine. mdpi.com
| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Residue in Kinase | Significance |
|---|---|---|---|
| Hydrogen Bond | Pyrrolopyrazine Core Nitrogens | Hinge Region (e.g., Ala564 in FGFR1) | Anchors the inhibitor in the ATP binding site. mdpi.com |
| Pi-Pi Stacking | Pyrrolopyrazine Aromatic System | P-loop Residue (e.g., Phe489 in FGFR1) | Contributes to binding affinity and stability. mdpi.com |
| Hydrophobic Interactions | Substituents on the Scaffold | Hydrophobic Pockets | Enhances potency and can influence selectivity. |
Identification of Novel Pyrrolo[2,3-b]pyrazine Scaffolds with Desired Properties
Virtual screening and structure-based design are powerful computational strategies for identifying novel chemical scaffolds with specific, desirable properties. These approaches have been successfully applied in the discovery of new 5H-pyrrolo[2,3-b]pyrazine derivatives as potent kinase inhibitors. researchgate.netnih.gov
One notable example is the evolution of a new series of FGFR inhibitors. mdpi.com Researchers began with a hit compound based on a 1H-pyrazolo[4,3-b]pyridine scaffold, which showed weak but definite activity against FGFR1. mdpi.com Guided by prior computational studies and SAR data, a strategic "scaffold hop" was performed, replacing the initial core with the 5H-pyrrolo[2,3-b]pyrazine system. This modification led to a dramatic increase in inhibitory activity, demonstrating how computational insights can guide the identification of superior scaffolds. mdpi.commdpi.com
This successful transition highlights a key principle in modern drug discovery: using computational models to identify bioisosteric replacements or entirely new scaffolds that can maintain crucial binding interactions while improving properties like potency, selectivity, or metabolic stability. The 5H-pyrrolo[2,3-b]pyrazine core, in this case, was identified as a more effective scaffold for FGFR inhibition than the original hit's core structure. mdpi.compreprints.org
| Original Scaffold | Novel Scaffold | Observed Outcome | Rationale |
|---|---|---|---|
| 1H-Pyrazolo[4,3-b]pyridine | 5H-Pyrrolo[2,3-b]pyrazine | Slight to dramatic increase in FGFR1 binding activity. mdpi.commdpi.com | The pyrrolo[2,3-b]pyrazine core offers an improved geometric and electronic profile for optimal interaction with the FGFR1 active site. |
Through such rational, computer-aided design cycles, novel series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been discovered and optimized, leading to the identification of lead compounds with high selectivity and favorable drug-like properties. mdpi.com
Advanced Applications of 5h Pyrrolo 2,3 B Pyrazin 7 Yl Methanol in Chemical Biology and Medicinal Chemistry Research
Development of Chemical Probes for Biological Target Identification and Validation
Chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets. rjpbr.com These small molecules are designed to interact with a specific protein target, enabling researchers to study its function in a cellular context. rjpbr.com The structure of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol makes it an excellent starting point for the development of sophisticated chemical probes.
The pyrrolo[2,3-b]pyrazine core can act as the target-binding element (pharmacophore), while the hydroxymethyl group (-CH₂OH) at the 7-position is a key functional handle for chemical modification. This alcohol functionality can be readily converted into other groups to attach linkers, reporter tags (like fluorophores), or photo-cross-linking moieties. For instance, diazirine-based photoaffinity probes have proven effective in identifying protein-protein interactions by covalently linking to target proteins upon UV irradiation, allowing for subsequent identification and validation. researchgate.net The methanol (B129727) group on the pyrrolopyrazine scaffold could be derivatized to incorporate such a photo-reactive group, enabling the identification of previously unknown binding partners for compounds based on this scaffold. This strategy transforms a potential therapeutic scaffold into a tool for fundamental biological discovery, accelerating the process of target validation. rjpbr.com
Scaffold-Based Drug Discovery and Rational Design Methodologies
The pyrrolo[2,3-b]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for multiple biological targets, particularly protein kinases. Scaffold-based drug discovery leverages such core structures to generate libraries of related compounds for biological screening. Rational design, aided by computational modeling, then guides the optimization of these initial hits into potent and selective drug candidates. nih.gov
Research has demonstrated that derivatives of the pyrrolo[2,3-b]pyrazine core exhibit significant biological activity. For example, novel 5,7-disubstituted pyrrolo[3,2-b]pyrazine derivatives have been identified as promising protein kinase inhibitors with antiproliferative activity against various human tumor cell lines. nih.gov Molecular docking studies of these compounds into the ATP-binding site of cyclin-dependent kinases helped to elucidate the structure-activity relationships and key binding interactions that correlate with their antiproliferative effects. nih.gov
Similarly, a related scaffold, 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one, was used to develop potent inhibitors of the influenza virus PB2 protein, a key subunit of the viral RNA-dependent RNA polymerase. nih.gov This work highlights the versatility of the core structure in targeting different classes of proteins. The lead compound from this study demonstrated significant antiviral activity with low cytotoxicity, providing a promising starting point for further anti-influenza drug discovery. nih.gov this compound serves as a key building block for accessing such decorated scaffolds, allowing chemists to systematically explore the chemical space around the core structure to optimize target affinity and selectivity.
| Compound Class | Biological Target | Key Research Finding | Reference |
|---|---|---|---|
| 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles | Protein Kinases (e.g., CDKs) | Compound 4j showed significant antiproliferative activity with a GI50 of 14 nM against the RXF 393 renal cancer cell line. | nih.gov |
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives | Influenza A PB2 Protein | Compound 12b exhibited potent PB2 inhibition (KD = 0.11 μM) and antiviral activity (EC50 = 1.025 μM). | nih.gov |
Role as a Versatile Synthetic Intermediate in Complex Heterocyclic Compound Synthesis
The true value of this compound in synthetic chemistry lies in its utility as a versatile intermediate. The field of medicinal chemistry heavily relies on the synthesis of complex heterocyclic compounds, as these structures are prevalent in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com Pyrazine (B50134) derivatives, in particular, are important intermediates for both pharmaceuticals and agricultural chemicals. researchgate.net
The hydroxymethyl group of this compound is a key functional handle for a wide array of chemical transformations. It can be:
Oxidized to an aldehyde or carboxylic acid, providing entry points for condensation reactions, amide couplings, and other carbon-carbon bond-forming reactions.
Converted to a good leaving group (e.g., a tosylate or halide), enabling nucleophilic substitution reactions to introduce a variety of other functional groups.
Used in ether or ester formation , allowing for the attachment of diverse side chains to probe structure-activity relationships.
For instance, the related compound 5-[(4-Methylphenyl)sulfonyl]-5H-Pyrrolo[2,3-b]pyrazin-2-amine serves as a reagent in iridium-catalyzed reactions to prepare more complex, fused heterocyclic systems like imidazo[1,2-a]pyrrolo[2,3-e]pyrazines. pharmaffiliates.com This demonstrates how the pyrrolo[2,3-b]pyrazine nucleus can be elaborated into novel, polycyclic scaffolds. The methanol derivative provides a direct route to similar transformations at the 7-position, making it a valuable building block for combinatorial chemistry and the synthesis of targeted compound libraries.
Exploration in Agrochemical Research and Development
The discovery of new agrochemicals, such as herbicides and insecticides, often parallels pharmaceutical research, as many biological pathways are conserved across species. Nitrogen-containing heterocyclic compounds are a cornerstone of the agrochemical industry. researchgate.net The pyrazine moiety, for example, is found in various flavors, fragrances, and pharmaceutical intermediates, but also serves as a raw material for agricultural chemicals. researchgate.net
Given that the pyrrolo[2,3-b]pyrazine scaffold has demonstrated potent and diverse biological activity in human cells, it is plausible that its derivatives could modulate the activity of homologous proteins in insects or plants. Consequently, this scaffold represents a promising area for exploration in agrochemical research and development. This compound, as a versatile synthetic intermediate, provides an accessible starting point for creating novel derivatives to be screened for herbicidal or insecticidal properties. While specific public research on this compound in agrochemistry is limited, its status as a biologically active scaffold makes it a candidate for such discovery programs.
Future Research Directions and Unaddressed Challenges in 5h Pyrrolo 2,3 B Pyrazin 7 Yl Methanol Chemistry
Development of Novel and Sustainable Synthetic Routes
Key areas for future research include:
Catalytic C-H Functionalization: Direct functionalization of the pyrrole (B145914) and pyrazine (B50134) rings through transition-metal catalysis is a promising avenue. figshare.comktu.edu Developing selective catalysts for C-H activation at specific positions of the 5H-pyrrolo[2,3-b]pyrazine core would significantly shorten synthetic routes and reduce waste. Iron-catalyzed carbene-transfer reactions, for instance, offer a sustainable approach for introducing new functional groups. iastate.edu
Green Chemistry Approaches: The principles of green chemistry need to be more broadly applied to the synthesis of these heterocycles. This includes the use of safer solvents (e.g., water), renewable starting materials, and energy-efficient reaction conditions such as microwave irradiation or ultrasonication. nih.govdntb.gov.ua For example, the use of β-cyclodextrin as a reusable promoter in water has been demonstrated for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. dntb.gov.ua
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis and modification of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol could lead to more efficient and reproducible production.
Photoredox Catalysis: This emerging field in organic synthesis provides a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov Exploring photoredox-catalyzed reactions for the derivatization of the pyrrolopyrazine scaffold could unlock novel chemical space.
A significant challenge lies in achieving regioselectivity during functionalization, as the pyrrolopyrazine nucleus has multiple reactive sites. Overcoming this challenge will require the design of sophisticated catalysts and a deeper understanding of the reactivity of the heterocyclic system.
Deepening Mechanistic Understanding of Biological Effects and Off-Target Activities
Derivatives of 5H-pyrrolo[2,3-b]pyrazine are well-known for their kinase inhibitory activity, particularly targeting enzymes like FGFR, JAK, and Aurora kinases. researchgate.netgoogle.comnih.gov However, a comprehensive understanding of their mechanism of action and potential off-target effects is often lacking.
Future research should focus on:
Target Deconvolution: For novel derivatives of this compound, identifying the full spectrum of their cellular targets is crucial. Techniques such as chemical proteomics and affinity chromatography can be employed to pull down binding partners and elucidate the mechanism of action. drugbank.com
Selectivity Profiling: A major challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects and associated toxicities. nih.gov Extensive kinase profiling against a broad panel of kinases is essential. Future work should aim to understand the structural determinants of selectivity for the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Resistance Mechanisms: As with many targeted therapies, the emergence of resistance is a significant clinical hurdle. nih.gov Investigating the mechanisms by which cancer cells develop resistance to pyrrolopyrazine-based inhibitors is critical for designing next-generation drugs that can overcome these limitations.
Polypharmacology: The ability of a single compound to modulate multiple targets can be advantageous for treating complex diseases. nih.gov A deeper understanding of the polypharmacology of this compound derivatives could reveal new therapeutic opportunities.
The table below summarizes the kinase inhibitory activity of some 5H-pyrrolo[2,3-b]pyrazine derivatives, highlighting the need for comprehensive selectivity profiling.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 13 | FGFR1 | Data not specified | nih.gov |
| Compound 10 | FGFR2/3 | Data not specified | nih.gov |
| Aloisine A | CDK1/Cyclin B | 400 | ontosight.ai |
Advancements in Computational Modeling for Rational Design and Prediction
Computational chemistry plays an increasingly vital role in modern drug discovery. For the rational design of novel this compound derivatives, computational approaches can accelerate the process and reduce experimental costs.
Key areas for advancement include:
Structure-Based Drug Design (SBDD): With the increasing availability of crystal structures of kinases and other target proteins, SBDD is a powerful tool. nih.gov Molecular docking and molecular dynamics simulations can be used to predict binding modes, understand structure-activity relationships (SAR), and design compounds with improved potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of pyrrolopyrazine derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis.
ADMET Prediction: In silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are essential for identifying drug candidates with favorable pharmacokinetic profiles. Early-stage prediction of potential liabilities can help to prioritize compounds for synthesis and experimental testing.
Machine Learning and Artificial Intelligence: AI-driven approaches are beginning to revolutionize drug discovery. Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new molecules with high accuracy.
A major challenge is the accuracy of current computational models, which can be limited by the quality of the input data and the complexity of biological systems. Continuous refinement of algorithms and force fields, as well as the integration of experimental data, will be crucial for improving the predictive power of these methods.
Expansion into New Therapeutic Areas and Material Science Applications
While the primary focus for pyrrolopyrazine derivatives has been on oncology, the versatility of this scaffold suggests potential applications in other therapeutic areas and even in material science.
Future exploratory research should investigate:
Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov The potential of this compound derivatives to modulate pathways involved in neuroinflammation or protein aggregation warrants investigation. For instance, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been shown to ameliorate amyloid aggregates. acs.org
Antiviral Agents: The 7-deazapurine core of pyrrolopyrazines is structurally related to nucleosides, suggesting potential as antiviral agents. nih.govnih.govmdpi.com Screening libraries of these compounds against a range of viruses could uncover new therapeutic leads.
Inflammatory and Autoimmune Diseases: Given the role of kinases like JAK in inflammatory signaling, selective inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold could be developed for the treatment of autoimmune and inflammatory conditions. google.comnih.gov
Material Science: Nitrogen-containing heterocycles are of interest in material science for their electronic and photophysical properties. numberanalytics.commsesupplies.comopenmedicinalchemistryjournal.com 7-Azaindole (B17877) derivatives, for example, have been investigated as blue emitters for organic light-emitting diodes (OLEDs). rsc.orgscilit.com The luminescent properties of this compound and its derivatives could be explored for applications in organic electronics.
A significant challenge in expanding into these new areas will be the need for interdisciplinary collaboration between medicinal chemists, biologists, and material scientists. Furthermore, the specific structural modifications required to optimize properties for these diverse applications will need to be systematically explored.
Q & A
Basic: What are the established synthetic routes for (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions starting from pyrrolopyrazine precursors. For example, a common approach includes functionalization via nucleophilic substitution or condensation reactions, as seen in analogous pyrrolopyrimidine derivatives (e.g., reactions with aldehydes or ketones under reflux conditions in ethanol or DMF) . Key parameters affecting yield include:
- Reaction temperature : Optimal reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation.
- Catalyst selection : Use of bases like KCO or NaS to drive regioselective transformations .
- Purification methods : Flash chromatography or recrystallization to isolate the product from byproducts .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming structural integrity, particularly distinguishing the methanol substituent at position 7 and verifying pyrrole/pyrazine ring proton environments .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological testing) and monitor reaction progress .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for novel derivatives .
Basic: What biological targets are associated with this compound, and how are in vitro assays designed to evaluate its activity?
This compound exhibits kinase inhibitory activity , particularly against tyrosine kinases involved in signaling pathways . In vitro assays often include:
- Enzyme inhibition assays : Measuring IC values using recombinant kinases (e.g., EGFR or Src kinases) with ATP-competitive substrates.
- Cell viability assays : Testing antiproliferative effects in cancer cell lines (e.g., MTT assays) .
- Structural docking studies : Computational modeling to predict binding interactions with kinase domains .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Discrepancies may arise from:
- Purity variations : Impurities in synthesis (e.g., unreacted intermediates) can skew bioactivity. Rigorous HPLC and NMR validation are essential .
- Assay conditions : Differences in buffer pH, ATP concentrations, or cell culture media can alter results. Standardizing protocols (e.g., using reference inhibitors like staurosporine) improves reproducibility .
- Compound stability : Degradation under storage (e.g., light or moisture sensitivity) may reduce potency. Stability studies via LC-MS are recommended .
Advanced: What strategies optimize regioselectivity in synthesizing derivatives of this compound?
- Directing group utilization : Introducing temporary protecting groups (e.g., trityl or Boc) to control functionalization at specific ring positions .
- Metal-free catalysis : Using NaS or KCO to promote nucleophilic substitutions without side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity for heterocyclic substitutions compared to ethanol .
Advanced: How does the electronic configuration of this compound influence its reactivity in multicomponent reactions?
The fused pyrrole-pyrazine system creates an electron-deficient core, enabling:
- Nucleophilic attacks : The pyrazine nitrogen atoms act as electron-withdrawing groups, directing electrophilic substitutions to the pyrrole ring .
- Hydrogen bonding : The methanol group participates in H-bonding with aldehydes or amines, facilitating condensation reactions (e.g., forming Schiff bases) .
- Tautomeric effects : Prototropic shifts in the pyrazine ring influence reactivity in metal-catalyzed cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
